N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that features an indole moiety linked to a triazolopyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the coupling of an indole derivative with a triazolopyridazine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to reflux
Catalyst: DCC or other carbodiimide reagents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while reduction of the triazolopyridazine ring can produce dihydro derivatives.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the triazolopyridazine ring may inhibit certain enzymes involved in cell signaling pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole and amide functionalities but different substituents on the aromatic ring.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound featuring an indole moiety linked to a different aromatic system.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to the presence of the triazolopyridazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N6O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C19H20N6O2/c1-27-19-9-7-17-22-21-16(25(17)23-19)6-8-18(26)20-11-13-24-12-10-14-4-2-3-5-15(14)24/h2-5,7,9-10,12H,6,8,11,13H2,1H3,(H,20,26) |
InChI Key |
VPTKMQHYEJQMQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCCN3C=CC4=CC=CC=C43)C=C1 |
Origin of Product |
United States |
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